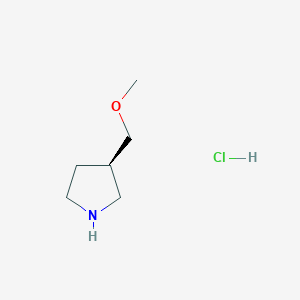

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride

Descripción

Chemical Identity and Nomenclature

This compound is a chiral nitrogen-containing heterocyclic compound that belongs to the pyrrolidine family. The compound is characterized by its specific stereochemical configuration, denoted by the (R) designation, which indicates the absolute configuration at the 3-position of the pyrrolidine ring. The systematic nomenclature reflects the presence of a methoxymethyl group (-CH2OCH3) substituted at the third carbon of the five-membered pyrrolidine ring structure.

The compound exists under several recognized names and identifiers that reflect its chemical structure and stereochemistry. The International Union of Pure and Applied Chemistry name is (3R)-3-(methoxymethyl)pyrrolidine hydrochloride, while alternative nomenclatures include (3R)-3-(Methoxymethyl)pyrrolidine HCl and (3R)-3-(methoxymethyl)pyrrolidine;hydrochloride. These various naming conventions all emphasize the critical stereochemical information inherent in the compound's structure.

The stereochemical notation in the Simplified Molecular Input Line Entry System representation specifically indicates the (R)-configuration through the @H designation, emphasizing the three-dimensional arrangement of atoms around the chiral center. This precise stereochemical definition is crucial for the compound's function as a chiral auxiliary, where the specific spatial arrangement of atoms directly influences the stereochemical outcomes of subsequent chemical reactions.

Historical Context in Chiral Auxiliary Development

The development of this compound represents a significant advancement in the evolution of chiral auxiliary technology, which has its roots in pioneering work from the 1970s and 1980s. Chiral auxiliaries were first introduced by Elias James Corey in 1975 with chiral 8-phenylmenthol and by Barry Trost in 1980 with chiral mandelic acid. These early developments established the fundamental principle of temporarily incorporating stereogenic units into organic compounds to control stereochemical outcomes in synthesis.

The pyrrolidine family of chiral auxiliaries gained prominence through the recognition that these five-membered nitrogen heterocycles could provide efficient transfer of chirality via their rigid scaffold structure. Chiral pyrrolidine auxiliaries became frequently used in diastereoselective syntheses due to their good availability and efficient transfer of chirality through the conformationally restricted pyrrolidine framework. This recognition led to extensive research into various pyrrolidine-based auxiliary systems, each designed to optimize specific stereochemical transformations.

The specific development of methoxymethyl-substituted pyrrolidine auxiliaries represents a refinement in auxiliary design, where the methoxymethyl group provides additional steric and electronic effects that can enhance stereoselectivity. The historical progression from simple pyrrolidine structures to more sophisticated derivatives like this compound demonstrates the ongoing evolution of auxiliary design principles. This evolution has been driven by the need for more efficient, selective, and versatile chiral auxiliaries capable of addressing increasingly complex synthetic challenges.

Research into pyrrolidine-based auxiliaries has been particularly important because of their role in the synthesis of natural products and pharmaceutical targets. The development of specific derivatives like this compound reflects the pharmaceutical industry's increasing demand for enantiomerically pure compounds, as most biological molecules and pharmaceutical targets exist as specific enantiomers. This historical context underscores the compound's position within the broader trajectory of asymmetric synthesis methodology development.

Significance in Stereochemical Research

This compound occupies a significant position in stereochemical research due to its unique structural features and proven effectiveness as a chiral auxiliary. The compound's significance stems from its ability to induce high levels of stereoselectivity in various chemical transformations, making it a valuable tool for the synthesis of enantiomerically pure compounds. The specific stereochemical arrangement of the methoxymethyl group at the 3-position creates a distinctive steric environment that can effectively discriminate between different reaction pathways.

The compound's importance in stereochemical research is particularly evident in its applications to asymmetric synthesis methodologies. Pyrrolidine derivatives, including this compound, have been extensively studied for their ability to serve as structural motifs in ex-chiral pool syntheses and as chiral auxiliaries in diastereoselective reactions. These applications demonstrate the compound's versatility in addressing different synthetic challenges where precise stereochemical control is required.

Recent research has highlighted the compound's utility in advanced synthetic transformations, including its role in stereoselective synthesis of densely substituted pyrrolidines. Studies have shown that the N-tert-butanesulfinylimine group can behave as a suitable electron-withdrawing group in 1-azadienes, allowing for diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethylene ylides. These research findings demonstrate how this compound and related compounds continue to find new applications in cutting-edge synthetic methodology.

The compound's significance extends beyond its immediate synthetic applications to its role in advancing fundamental understanding of stereochemical principles. Research involving this compound contributes to the broader knowledge base regarding how molecular structure influences stereochemical outcomes, providing insights that inform the design of new chiral auxiliaries and catalytic systems.

Relationship to Pyrrolidine Chemistry

This compound is fundamentally positioned within the broader context of pyrrolidine chemistry, representing a sophisticated derivative of the basic five-membered nitrogen heterocycle. Pyrrolidines constitute a fundamental class of saturated nitrogen heterocycles that have found extensive applications across organic synthesis, medicinal chemistry, and materials science. The parent pyrrolidine structure provides a conformationally rigid framework that can effectively transfer stereochemical information, making it an ideal scaffold for chiral auxiliary development.

The relationship between this compound and pyrrolidine chemistry is exemplified through the compound's structural modifications that enhance its utility as a chiral auxiliary. The methoxymethyl substituent at the 3-position introduces additional steric bulk and electronic effects that can influence the stereochemical course of reactions involving the auxiliary. This substitution pattern represents a strategic modification of the basic pyrrolidine structure designed to optimize stereochemical control in specific synthetic transformations.

Pyrrolidine derivatives have gained particular prominence in asymmetric synthesis due to their ability to participate in various chemical reactions while maintaining their stereochemical integrity. The rigid five-membered ring structure of pyrrolidines constrains conformational flexibility, which enhances the predictability of stereochemical outcomes when these compounds are used as chiral auxiliaries. This compound exemplifies this principle, where the specific substitution pattern creates a well-defined stereochemical environment.

The compound's relationship to broader pyrrolidine chemistry is also evident in its synthetic accessibility and chemical reactivity. Pyrrolidine derivatives can be synthesized through various well-established methodologies, including cyclization reactions, reduction of pyrrole derivatives, and stereoselective synthesis from chiral precursors. The availability of multiple synthetic routes to pyrrolidine derivatives ensures that compounds like this compound can be prepared in sufficient quantities for research and practical applications.

Contemporary research in pyrrolidine chemistry continues to explore new derivatives and applications, with this compound serving as both a useful tool and a model compound for understanding structure-activity relationships. Studies have demonstrated that pyrrolidine-based systems can be effectively used in catalytic stereoselective reactions, as structural motifs in chiral pool syntheses, and as organocatalysts for various transformations. These diverse applications underscore the versatility of the pyrrolidine framework and the strategic importance of specific derivatives like this compound.

The evolution of pyrrolidine chemistry toward increasingly sophisticated derivatives reflects the ongoing demands of modern synthetic chemistry for more efficient and selective chiral auxiliaries. This compound represents one successful example of how systematic structural modifications of the basic pyrrolidine framework can yield compounds with enhanced utility for specific applications in asymmetric synthesis and stereochemical research.

Propiedades

IUPAC Name |

(3R)-3-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVGEGDALLVMOB-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies

The preparation of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride typically involves the synthesis of the chiral pyrrolidine ring system followed by functionalization at the 3-position with a methoxymethyl group and subsequent conversion to the hydrochloride salt.

Two main synthetic approaches are noted:

- Starting from Chiral Precursors : Utilizing chiral building blocks such as (R)-3-hydroxypyrrolidine or related compounds.

- Stereoselective Catalytic Methods : Employing catalysts to induce or maintain chirality during ring formation and substitution.

Preparation of Key Intermediate: (R)-3-Hydroxypyrrolidine

A critical intermediate in the synthesis of this compound is (R)-3-hydroxypyrrolidine. Its preparation methods are well-documented and provide the foundation for subsequent methoxymethylation.

Method Summary from Patent CN112661687A :

- Starting Material : L-hydroxyproline

- Reaction Medium : Diethylene glycol or its ethers (e.g., diethylene glycol monomethyl ether)

- Decarboxylation Catalyst : Methyl isobutyl ketone or cyclohexanone (5-10% by mass relative to L-hydroxyproline)

- Reaction Conditions :

- Temperature: 80-160 °C (preferably 140-160 °C)

- Time: 0.1 to 24 hours

- Water separation during reaction at 140-150 °C to drive equilibrium

- Post-Reaction Processing : Reduced pressure distillation at 60-70 °C and 1000-2000 Pa to isolate (R)-3-hydroxypyrrolidine

- Yield & Purity : High purity (~99.1%) and good yield reported

This method is notable for its use of inexpensive, safe, and non-toxic catalysts and reaction media that facilitate industrial-scale production with easier recovery and environmental compliance compared to prior art.

Conversion of (R)-3-Hydroxypyrrolidine to this compound

While direct detailed protocols for the methoxymethylation step are less explicitly documented in the available literature, the general synthetic route involves:

- Methoxymethylation : Introduction of the methoxymethyl group at the 3-position hydroxyl site of (R)-3-hydroxypyrrolidine, typically via nucleophilic substitution or etherification using methoxymethylating agents such as chloromethyl methyl ether or related reagents under controlled conditions.

- Salt Formation : Conversion of the free base (R)-3-(methoxymethyl)pyrrolidine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding the stable hydrochloride salt suitable for storage and application.

Preparation of Stock Solutions and Formulations

For research and pharmaceutical applications, this compound is often prepared as stock solutions with precise molar concentrations.

Stock Solution Preparation Data :

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 6.595 | 1.319 | 0.6595 |

| 5 mg | 32.975 | 6.595 | 3.2975 |

| 10 mg | 65.95 | 13.19 | 6.595 |

- These volumes correspond to the solvent volume needed to achieve the desired molar concentrations.

- The compound is soluble in DMSO and can be formulated with co-solvents such as PEG300, Tween 80, and corn oil for in vivo applications.

- Preparation involves stepwise addition of solvents ensuring clarity at each step, aided by physical methods like vortexing or ultrasound.

Analytical and Research Findings

- The molecular structure and stereochemistry have been confirmed by spectroscopic methods (NMR, optical rotation) and 3D conformer analysis, ensuring the (R)-configuration is maintained throughout synthesis.

- The synthesis methods prioritize high enantiomeric purity, essential for biological activity.

- The use of mild and recoverable solvents and catalysts aligns with green chemistry principles and industrial scalability.

Summary Table of Preparation Parameters

| Step | Conditions/Materials | Notes |

|---|---|---|

| Synthesis of (R)-3-hydroxypyrrolidine | L-hydroxyproline, methyl isobutyl ketone catalyst, diethylene glycol medium | 140-160 °C, 0.1-24 h, water removal step, reduced pressure distillation |

| Methoxymethylation | Methoxymethylating agent (e.g., chloromethyl methyl ether) | Controlled etherification reaction |

| Hydrochloride Salt Formation | HCl in suitable solvent | Produces stable hydrochloride salt |

| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, corn oil | Stepwise solvent addition, clarity check |

Análisis De Reacciones Químicas

Types of Reactions: ®-3-(Methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- CAS Number : 955400-18-7

- Appearance : Solid or liquid, typically stable under inert conditions at room temperature.

The compound features a pyrrolidine ring substituted with a methoxymethyl group at the 3-position, making it a valuable scaffold for synthesizing other chiral compounds.

Pharmaceutical Development

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the development of drugs that require specific stereochemistry for optimal biological activity. For instance:

- Antimicrobial Agents : It has been identified as a potential precursor in the synthesis of carbapenem derivatives, which exhibit strong antimicrobial properties. The presence of pyrrolidine rings in these derivatives is crucial for their biological efficacy .

Organic Synthesis

The compound can be employed in various organic reactions due to its functional groups. Notably:

- Building Blocks for Drug Discovery : The chiral center in this compound makes it suitable for synthesizing other chiral molecules, which are essential in drug discovery processes.

- Reactivity Studies : The chemical reactivity of this compound can be explored through typical reactions involving pyrrolidine derivatives, such as nucleophilic substitutions and cyclizations.

Mecanismo De Acción

The mechanism of action of ®-3-(Methoxymethyl)pyrrolidine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The exact pathways involved can vary based on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Enantiomeric Pair: (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride

The S-enantiomer (CAS: 1421050-43-2) shares the same molecular formula (C₆H₁₄ClNO) but exhibits opposite stereochemistry. Enantiomeric pairs often display divergent biological activities due to differences in binding to chiral targets. For example, in enzyme inhibition, one enantiomer may act as an agonist while the other is inactive or antagonistic .

Table 1: Enantiomer Comparison

Substituent Variants in Pyrrolidine Derivatives

A. 3-Methoxypyrrolidine Hydrochloride (CAS: 136725-50-3)

This analog replaces the methoxymethyl group with a methoxy group directly attached to the pyrrolidine ring. The absence of the methylene spacer reduces steric bulk but may decrease lipophilicity compared to the target compound .

B. (R)-3-Hydroxypyrrolidine Hydrochloride (CAS: 104706-47-0)

C. (R)-3-Benzyloxy-pyrrolidine Hydrochloride (CAS: 927819-90-7)

The benzyloxy group introduces aromaticity and increased lipophilicity (higher logP), which could enhance blood-brain barrier penetration but may also raise metabolic instability due to susceptibility to oxidative cleavage .

Table 2: Substituent Effects on Key Properties

Complex Derivatives with Additional Functional Groups

A. (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

Such properties make it suitable for applications requiring high aqueous solubility, such as intravenous formulations .

B. (R)-3-(2-Methoxy-phenylsulfanyl)pyrrolidine Hydrochloride (CAS: 1417789-77-5)

This contrasts with the target compound’s ether-linked methoxymethyl group, which lacks sulfur’s nucleophilic character .

Research and Application Insights

- Enzyme Inhibition : Methoxymethyl-substituted pyrrolidines are explored as transition-state analogs in nucleosidase inhibition, where stereochemistry and substituent flexibility play critical roles .

- Drug Delivery : The methoxymethyl group’s balance between lipophilicity and solubility makes it advantageous for prodrug designs requiring controlled release .

Actividad Biológica

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride is a chiral organic compound with the molecular formula C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol. It is classified as a pyrrolidine derivative, characterized by the presence of a methoxymethyl group at the 3-position of the pyrrolidine ring. The unique chirality and functional groups present in this compound suggest potential biological activities, although specific data on its mechanisms and applications remain limited.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- Chirality : (R)-configuration

The compound appears as a solid or liquid and is typically stored under inert conditions at room temperature to maintain its stability. The presence of the methoxymethyl group and amine functionalities may influence its reactivity and biological interactions.

Currently, there is no detailed information available regarding the specific mechanism of action of this compound. However, similar pyrrolidine derivatives have been explored for various biological activities, including enzyme inhibition and as building blocks in drug discovery. The structural similarity to known bioactive compounds suggests that further research could elucidate its pharmacodynamics and pharmacokinetics.

Potential Biological Activities

- Enzyme Inhibition : Pyrrolidine derivatives are often studied for their ability to inhibit specific enzymes, which can be crucial in therapeutic contexts.

- Drug Development : As a chiral building block, this compound may serve as a precursor for synthesizing other biologically active compounds.

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-3-(Methoxymethyl)pyrrolidine hydrochloride | 1421050-43-2 | 1.00 | Enantiomer with opposite chirality |

| 3-((Isopentyloxy)methyl)pyrrolidine hydrochloride | 1220030-12-5 | 0.96 | Contains an isopentyloxy group instead of methoxy |

| 3-(Butoxymethyl)pyrrolidine hydrochloride | 1220036-70-3 | 0.96 | Features a butoxy group, altering its properties |

The uniqueness of this compound lies in its specific chirality and functional groups, which may influence its biological activity compared to these similar compounds.

Research Findings and Case Studies

While specific studies focusing solely on this compound are scarce, research on related pyrrolidine derivatives provides insights into its potential applications:

- Anticancer Activity : Some pyrrolidine derivatives have demonstrated anticancer properties, showing effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Certain compounds with similar structures have been investigated for neuroprotective effects, potentially aiding in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride be validated experimentally?

- Methodological Answer : Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H or OD-H) and a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid. Compare retention times with the (S)-enantiomer synthesized via asymmetric hydrogenation. For absolute configuration confirmation, perform X-ray crystallography or circular dichroism (CD) spectroscopy. NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) may also resolve enantiomers .

Q. What are the recommended protocols for synthesizing this compound with high yield?

- Methodological Answer : Optimize the nucleophilic substitution of (R)-3-hydroxymethylpyrrolidine with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions. Purify via recrystallization using ethanol/ethyl acetate. Alternatively, employ enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica) for enantioselective synthesis. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways. Use Karl Fischer titration to monitor water content, and characterize degradation products via LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor airborne particles via HEPA filters, as inhalation risks are noted in structurally similar pyrrolidine derivatives .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via XRPD. Use phase-solubility diagrams to assess solubility in binary solvent systems (e.g., water/ethanol). For low aqueous solubility, consider co-solvency (e.g., PEG-400) or salt formation with counterions like citrate .

Q. What strategies mitigate off-target effects in pharmacological studies?

- Methodological Answer : Conduct competitive binding assays (e.g., SPR or radioligand displacement) to assess selectivity for target receptors (e.g., σ-1 or dopamine receptors). Use CRISPR-Cas9 knockout models to validate target engagement. For in vivo studies, employ pharmacokinetic profiling (Cmax, AUC) with LC-MS/MS quantification to correlate dose-response relationships .

Q. How can researchers address discrepancies in reported cytotoxicity thresholds?

- Methodological Answer : Standardize assay conditions (e.g., MTT or Annexin V assays) across cell lines (HEK-293, HepG2). Control for batch-to-batch variability by validating purity via qNMR. Use EC50 values from dose-response curves (4-parameter logistic model) and compare with structurally related compounds like 3-methyl Rolicyclidine hydrochloride .

Q. What advanced techniques validate the compound’s role in modulating enzyme activity?

- Methodological Answer : Perform enzyme kinetics (Michaelis-Menten analysis) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase). Use ITC (isothermal titration calorimetry) to measure binding affinity (Kd). For in situ activity, apply FRET-based probes in live-cell imaging .

Notes

- Key Challenges : Enantioselective synthesis, hygroscopicity, and solubility optimization are critical for reproducibility.

- Emerging Applications : Potential use in CNS drug development due to structural similarity to Rolicyclidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.